

5-Chlorovaleryl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Chlorovaleryl chloride*

Cat. No.: B075745

[Get Quote](#)

This guide provides an in-depth exploration of **5-chlorovaleryl chloride** (CAS No. 1575-61-7), a pivotal bifunctional reagent in modern organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a cohesive understanding of the compound's properties, synthesis, and application, grounded in established scientific principles.

Core Identity and Physicochemical Profile

5-Chlorovaleryl chloride, with the CAS number 1575-61-7, is a halogenated acyl chloride that serves as a versatile building block in complex molecular architectures.^{[1][2][3]} Its utility stems from the presence of two distinct reactive sites: a highly electrophilic acyl chloride and a terminal alkyl chloride. This dual functionality allows for sequential, controlled modifications, making it an invaluable tool in multi-step syntheses.

The compound typically appears as a colorless to light yellow liquid with a pungent odor.^{[2][4]} It is crucial to note that it is sensitive to moisture, reacting with water in a hydrolytic process to form 5-chlorovaleric acid and hydrochloric acid.^{[4][5]}

Table 1: Physicochemical Properties of **5-Chlorovaleryl Chloride**

Property	Value	Source(s)
CAS Number	1575-61-7	[1] [2] [3]
Molecular Formula	C5H8Cl2O	[1] [3] [6]
Molecular Weight	155.02 g/mol	[3] [4] [6]
Appearance	Clear colorless to slightly yellow liquid	[2] [3]
Boiling Point	38-39 °C at 0.15 mm Hg	[3]
Density	1.206 g/mL at 20 °C	[3]
Refractive Index	n20/D 1.464	[3]
Flash Point	90 °C (194 °F)	[7]
Solubility	Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF); reacts with water.	[4] [8]

Synthesis of 5-Chlorovaleryl Chloride: Pathways and Mechanistic Considerations

The synthesis of **5-chlorovaleryl chloride** can be approached through several routes, each with its own set of advantages and challenges regarding starting material cost, safety, and environmental impact. Understanding these pathways is critical for selecting the optimal method for a given application.

From 5-Chlorovaleric Acid (The Thionyl Chloride Route)

A prevalent and straightforward laboratory and industrial method involves the reaction of 5-chlorovaleric acid with thionyl chloride (SOCl_2).[\[9\]](#)[\[10\]](#)

This reaction is a classic example of converting a carboxylic acid to an acyl chloride. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the desired product and the evolution of sulfur dioxide and hydrogen chloride gases. The gaseous byproducts conveniently shift the equilibrium towards the product side, driving the reaction to completion.

Experimental Protocol: Synthesis from 5-Chlorovaleric Acid

- **Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
- **Charging the Reactor:** Charge the flask with 5-chlorovaleric acid.
- **Addition of Thionyl Chloride:** Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. The reaction may be exothermic.
- **Reaction:** Stir the mixture at a controlled temperature, often between 25-100°C, until the evolution of gas ceases, indicating the completion of the reaction.[9]
- **Purification:** Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed by distillation under normal pressure. The desired **5-chlorovaleryl chloride** is then purified by vacuum distillation.[9][11]

Alternative Synthetic Routes

Other documented synthetic pathways include:

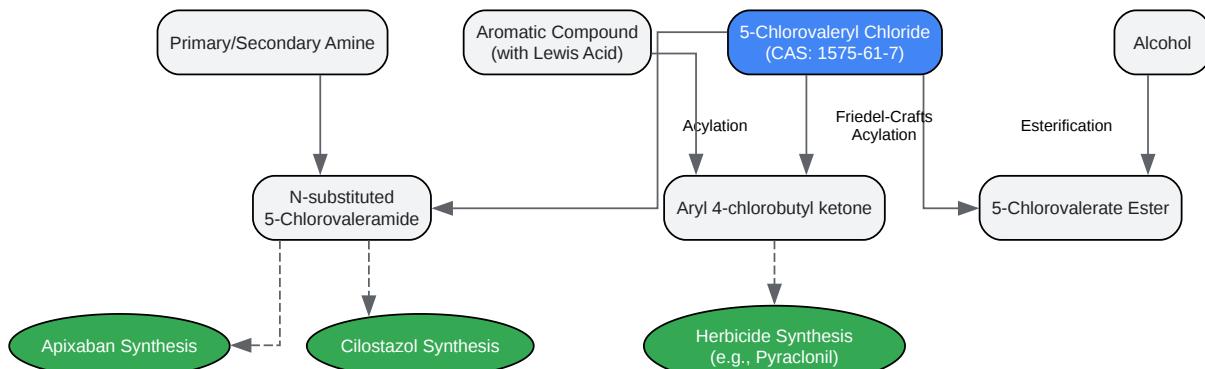
- **From 1,4-Dichlorobutane:** This multi-step industrial process involves reacting 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile, followed by hydrolysis to 5-chlorovaleric acid, and subsequent treatment with thionyl chloride.[10][11] This method is notable for producing adipoyl chloride as a co-product.[10]
- **From δ -Valerolactone:** Ring-opening of δ -valerolactone using reagents like triphosgene in the presence of hydrogen chloride can yield **5-chlorovaleryl chloride**.[11] Another patented method involves reacting δ -valerolactone with phosgene in the presence of a catalyst.[12]

Chemical Reactivity and Synthetic Applications

The utility of **5-chlorovaleryl chloride** lies in its bifunctional nature, enabling it to act as both an acylating agent and an alkylating agent.

Acylation Reactions

The acyl chloride group is highly reactive towards nucleophiles. This allows for the facile formation of amides, esters, and ketones.[4][5]


- Amide Formation: Reaction with primary or secondary amines yields N-substituted 5-chlorovaleramides.
- Ester Formation: Reaction with alcohols produces 5-chlorovalerate esters.[5]
- Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic compounds.

Applications in Drug Development and Agrochemicals

5-Chlorovaleryl chloride is a crucial intermediate in the synthesis of several commercially important molecules:

- Pharmaceuticals: It is a key building block for the anti-platelet aggregation drug Cilostazol and the anticoagulant Apixaban.[3][9][10] Its role as a linker molecule is also significant in the development of complex therapeutics like antibody-drug conjugates (ADCs).[5]
- Agrochemicals: It is used in the production of pyrazole herbicides, such as Pyraclonil.[3][12]

The following diagram illustrates the central role of **5-chlorovaleryl chloride** as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **5-chlorovaleryl chloride**.

Safety, Handling, and Storage

5-Chlorovaleryl chloride is a corrosive and combustible liquid that requires careful handling. [4][6]

- **Hazards:** It causes severe skin burns and eye damage.[6] It is harmful if swallowed and toxic if inhaled.[6] Contact with water or moisture releases corrosive hydrogen chloride gas.[5]
- **Handling:** Work should be conducted in a well-ventilated fume hood.[7][13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, is mandatory.[4][7][13]
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[7][14] Containers should be tightly closed to prevent moisture ingress and stored under an inert atmosphere.[14] The material may be corrosive to metals.

First Aid Measures:

- **Skin Contact:** Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

- Eye Contact: Immediately rinse with plenty of water for at least 30 minutes and seek immediate medical attention.[\[7\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[7\]](#)
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[7\]](#)

Conclusion

5-Chlorovaleryl chloride is more than a simple chemical; it is a strategic enabler in the synthesis of complex, high-value molecules. Its dual reactivity, when properly understood and managed, provides a reliable pathway for constructing pharmaceutical and agrochemical targets. Adherence to rigorous safety protocols is paramount to harnessing its synthetic potential without incident. This guide serves as a foundational resource for scientists, empowering them with the technical knowledge to innovate responsibly and effectively.

References

- Material Safety Data Sheet - **5-Chlorovaleryl Chloride**, 96%. Cole-Parmer. [\[Link\]](#)
- **5-Chlorovaleryl chloride** | C5H8Cl2O | CID 74089. PubChem. [\[Link\]](#)
- **5-Chlorovaleryl chloride** | CAS#:1575-61-7. Chemsoc. [\[Link\]](#)
- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- **5-Chlorovaleryl Chloride** | Drug Information, Uses, Side Effects, Chemistry. Pharmacopedia. [\[Link\]](#)
- A kind of preparation method of 5-chloropentanoyl chloride.
- CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. usbio.net [usbio.net]
- 2. products.bASF.com [products.bASF.com]
- 3. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]
- 4. framochem.com [framochem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Page loading... [guidechem.com]
- 9. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 10. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]
- 11. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. 5-Chlorovaleryl chloride - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [5-Chlorovaleryl Chloride: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075745#5-chlorovaleryl-chloride-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com